
Comparative Analysis of TREK Inhibitors: ONO-
TR-772 vs. ONO-7927846

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138 Get Quote

A detailed guide for researchers on the preclinical profiles of two selective TREK channel

inhibitors, ONO-TR-772 and its optimized successor, ONO-7927846. This report outlines their

comparative potency, selectivity, pharmacokinetics, and in vivo efficacy, supported by

experimental data and detailed methodologies.

This guide provides a comprehensive comparison of two notable tool compounds, ONO-TR-
772 (also known as VU6018042) and ONO-7927846 (VU6024391), developed for the study of

TWIK-related K+ (TREK) channels. ONO-7927846 is a second-generation compound emerging

from the optimization of ONO-TR-772. Both are potent inhibitors of TREK-1 and TREK-2

channels, which are implicated in various physiological processes, including neuroprotection

and mood regulation, making them valuable research tools for investigating the therapeutic

potential of TREK channel modulation in cognitive disorders.

In Vitro Potency and Selectivity
ONO-7927846 demonstrates enhanced potency against TREK-1 compared to its predecessor,

ONO-TR-772. Both compounds exhibit a dual inhibitory effect on TREK-1 and TREK-2

channels. The selectivity profile of both inhibitors has been assessed against a panel of other

potassium channels, showing a high degree of selectivity for the TREK subfamily.
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Compound Target IC50 (nM) Selectivity Notes

ONO-TR-772 hTREK-1 15[1]

>67-fold selective

over other K2P

channels (TASK-1,

TASK-2, TASK-3,

TRESK, TWIK-2,

TRAAK). Equipotent

against TREK-2.[1]

ONO-7927846 hTREK-1 11

Also a potent inhibitor

of TREK-2 (IC50 = 29

nM).

Pharmacokinetic Properties
A key objective in the development of ONO-7927846 was the improvement of pharmacokinetic

properties, particularly CNS penetration, to facilitate in vivo studies targeting the central

nervous system. ONO-7927846 exhibits superior CNS penetration compared to ONO-TR-772.

Compound Parameter Value Species

ONO-TR-772 CNS Penetration (Kp) 0.98[1] Rat

ONO-7927846 CNS Penetration (Kp) >1 Rat

In Vivo Efficacy in a Model of Cognitive Impairment
The efficacy of both compounds has been evaluated in the MK-801-induced cognitive

impairment model using the Novel Object Recognition (NOR) task. This assay assesses a

rodent's ability to recognize a novel object from a familiar one, a measure of learning and

memory. ONO-7927846 demonstrated a significantly lower minimum effective dose (MED) to

reverse the cognitive deficits induced by MK-801, indicating greater in vivo potency.
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Compound
Minimum Effective Dose
(MED)

Animal Model

ONO-TR-772 10 mg/kg (IP)[1] Mouse

ONO-7927846 0.3 mg/kg (PO) Rat

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental

workflow for evaluating these compounds.
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TREK-1/2 Channel Signaling Pathway
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Novel Object Recognition Experimental Workflow
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Experimental Protocols
In Vitro Electrophysiology (Patch Clamp)

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing human TREK-1 or

TREK-2 channels.

Method: Whole-cell patch-clamp recordings were performed at room temperature. Cells were

voltage-clamped at a holding potential of -80 mV. A series of voltage steps were applied to

elicit channel currents.

Data Acquisition: Currents were recorded and digitized. The inhibitory effect of the

compounds was determined by applying increasing concentrations of ONO-TR-772 or ONO-

7927846 and measuring the reduction in the current amplitude.

Analysis: IC50 values were calculated by fitting the concentration-response data to a

sigmoidal dose-response curve.

In Vivo Novel Object Recognition (NOR) Task
Animals: Male CD-1 mice (for ONO-TR-772) or male Sprague-Dawley rats (for ONO-

7927846). Animals were housed under standard laboratory conditions with ad libitum access

to food and water.

Apparatus: A square open-field arena. A variety of objects, differing in shape and texture,

were used for the training and testing phases.

Procedure:

Habituation: Animals were individually placed in the empty arena for a set period to

acclimate to the environment.

Drug Administration: ONO-TR-772 (intraperitoneal, IP) or ONO-7927846 (oral gavage,

PO) was administered at various doses. The vehicle was administered to the control

group.

Cognitive Impairment Induction: MK-801 (an NMDA receptor antagonist) was administered

to induce a cognitive deficit.
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Training Phase: Animals were placed back in the arena, which now contained two identical

objects, and were allowed to explore freely.

Retention Interval: A delay period was observed.

Test Phase: One of the familiar objects was replaced with a novel object. The animals

were returned to the arena, and the time spent exploring each object was recorded.

Data Analysis: A discrimination index (DI) was calculated as the difference in time spent

exploring the novel and familiar objects, divided by the total exploration time. A higher DI

indicates better recognition memory. The minimum effective dose (MED) was determined as

the lowest dose of the compound that significantly reversed the MK-801-induced reduction in

the DI.

Conclusion
ONO-7927846 represents a significant advancement over ONO-TR-772 as a research tool for

studying TREK channels. Its improved potency, enhanced CNS penetration, and superior in

vivo efficacy at a lower dose make it a more suitable candidate for preclinical studies

investigating the role of TREK channels in CNS disorders. This guide provides researchers with

the necessary comparative data and methodological insights to inform the selection and

application of these valuable pharmacological probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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